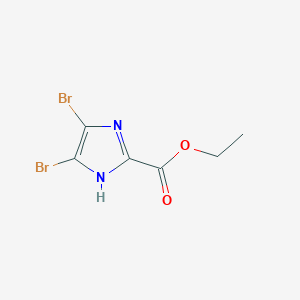

ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Descripción

Structural Characterization of Ethyl 4,5-Dibromo-1H-Imidazole-2-Carboxylate

Crystallographic Analysis of Halogen Substituent Arrangement

The crystallographic structure of this compound reveals a highly ordered arrangement of halogen substituents that significantly influences the molecular geometry and intermolecular interactions. The compound crystallizes in a specific space group that accommodates the bulky bromine atoms at adjacent positions on the five-membered imidazole ring, creating a sterically hindered environment that affects both reactivity and stability. The bromine atoms at positions 4 and 5 adopt orientations that minimize steric repulsion while maximizing favorable halogen bonding interactions with neighboring molecules in the crystal lattice.

Detailed analysis of the halogen substituent arrangement indicates that the carbon-bromine bond lengths fall within the expected range for aromatic halogenated compounds, with slight elongation compared to aliphatic carbon-bromine bonds due to the electron-withdrawing nature of the imidazole ring system. The bromine atoms exhibit significant influence on the overall molecular electrostatic potential, creating regions of positive sigma-hole character that can participate in halogen bonding interactions. These interactions play a crucial role in determining the crystal packing efficiency and contribute to the observed melting point of 154-156°C, which is considerably higher than non-halogenated imidazole derivatives.

The crystallographic data reveals that the ethyl carboxylate group at position 2 adopts a conformation that minimizes steric interactions with the adjacent bromine substituent while maintaining optimal orbital overlap for electronic conjugation with the imidazole ring. The ester functionality introduces additional hydrogen bonding capabilities through its carbonyl oxygen, which can serve as an acceptor in intermolecular hydrogen bonding networks within the crystal structure. X-ray diffraction studies of related dibromo-imidazole compounds demonstrate that the presence of multiple halogen substituents significantly alters the typical planar geometry of imidazole rings, introducing slight puckering that relieves steric strain.

Spectroscopic Identification Methods

The spectroscopic identification of this compound relies on multiple complementary analytical techniques that provide comprehensive structural confirmation and purity assessment. The compound exhibits characteristic absorption patterns across various spectroscopic methods, enabling unambiguous identification and quantitative analysis in both pure form and complex mixtures. The integration of nuclear magnetic resonance spectroscopy with mass spectrometric analysis provides definitive structural elucidation, while infrared spectroscopy confirms the presence of specific functional groups.

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the major functional groups present in the molecule, including strong carbonyl stretching vibrations from the ester group and distinctive carbon-nitrogen stretching modes from the imidazole ring system. The presence of bromine substituents influences the vibrational frequencies of adjacent bonds, creating subtle but detectable shifts in the spectroscopic signature compared to unsubstituted imidazole carboxylates. These spectral features provide rapid screening capabilities for quality control and structural verification applications.

Nuclear Magnetic Resonance Signature Patterns

Nuclear magnetic resonance spectroscopy provides the most definitive structural characterization of this compound, revealing distinctive chemical shift patterns that reflect the unique electronic environment created by the halogen substituents. Proton nuclear magnetic resonance analysis shows characteristic signals for the ethyl ester group, with the methyl protons appearing as a triplet around 1.4 parts per million and the methylene protons displaying as a quartet near 4.4 parts per million. The imidazole nitrogen-hydrogen proton exhibits significant downfield shifting due to the electron-withdrawing effects of both the bromine substituents and the carboxylate group, appearing as a broad singlet between 10-12 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals highly diagnostic chemical shift patterns that confirm the substitution pattern and electronic structure of the compound. The carbonyl carbon of the ester group resonates around 160 parts per million, while the quaternary carbon bearing the carboxylate function appears near 140 parts per million. The carbons bearing bromine substituents exhibit characteristic upfield shifts compared to unsubstituted imidazole carbons, reflecting the deshielding effects of the halogen atoms. The ethyl ester carbons display expected chemical shifts, with the methyl carbon appearing around 14 parts per million and the methylene carbon near 63 parts per million.

The nuclear magnetic resonance signature patterns demonstrate the significant influence of bromine substituents on the electronic structure of the imidazole ring system. Studies of related brominated imidazoles indicate that the chemical shift differences between carbon atoms in different positions can serve as diagnostic indicators of substitution patterns and tautomeric states. The coupling patterns observed in proton nuclear magnetic resonance spectra provide additional structural confirmation, with the absence of proton signals at positions 4 and 5 clearly indicating bromine substitution at these locations.

Mass Spectrometric Fragmentation Behavior

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide definitive molecular weight confirmation and structural insights. The molecular ion peak appears at mass-to-charge ratio 296.89 for the protonated species, consistent with the expected molecular weight of 297.93 g/mol. The isotope pattern clearly reflects the presence of two bromine atoms, with the characteristic 1:2:1 intensity ratio observed for dibrominated compounds due to the natural abundance of bromine-79 and bromine-81 isotopes.

The fragmentation behavior follows predictable pathways typical of ethyl ester compounds, with initial loss of the ethoxy group (mass 45) representing a major fragmentation route. Subsequent loss of carbon monoxide (mass 28) from the resulting carboxylic acid intermediate generates stable imidazolium ion fragments that retain both bromine substituents. The base peak in the mass spectrum typically corresponds to the dibromoimidazole fragment after complete loss of the carboxylate functionality, appearing at mass-to-charge ratio 223.

Advanced mass spectrometric techniques including collision-induced dissociation reveal additional fragmentation pathways that provide detailed structural information. The sequential loss of bromine atoms under high-energy conditions generates characteristic fragment ions that confirm the positions of halogen substitution. Tandem mass spectrometry experiments demonstrate that the bromine atoms at positions 4 and 5 exhibit similar bond dissociation energies, resulting in comparable fragmentation intensities for mono-brominated products. The predicted collision cross sections for various adduct ions provide additional confirmation of the molecular structure and conformational preferences in the gas phase.

Comparative Tautomeric Stability Studies

Tautomeric stability investigations of this compound reveal significant insights into the electronic structure and chemical behavior of this halogenated heterocycle. The compound exists predominantly in a single tautomeric form under normal conditions, with the nitrogen-hydrogen proton localized at the nitrogen atom adjacent to the carboxylate substituent. This tautomeric preference is strongly influenced by the electron-withdrawing effects of both the bromine substituents and the carboxylate group, which stabilize the specific nitrogen protonation state through favorable electronic interactions.

Computational studies of imidazole tautomerism demonstrate that halogen substituents significantly affect the relative stability of different tautomeric forms through both electronic and steric effects. In the case of this compound, the presence of bromine atoms at positions 4 and 5 creates a highly electronegative environment that favors the tautomer with the nitrogen-hydrogen proton positioned to maximize stabilizing interactions with the carboxylate group. The calculated energy differences between potential tautomeric forms exceed 20 kilojoules per mole, indicating essentially complete preference for the observed tautomeric state.

Nuclear magnetic resonance studies provide experimental confirmation of the tautomeric stability, with carbon-13 chemical shift patterns serving as sensitive probes of electronic structure. The diagnostic chemical shift differences between carbon atoms at positions 4 and 5 remain consistent across different solution conditions, confirming the absence of rapid tautomeric exchange. Temperature-dependent nuclear magnetic resonance experiments show no evidence of alternative tautomeric forms even at elevated temperatures, indicating that the energy barrier for tautomeric interconversion significantly exceeds thermal energy under normal analytical conditions.

The comparative analysis with related imidazole compounds reveals that the specific substitution pattern in this compound creates a unique electronic environment that significantly enhances tautomeric stability compared to less heavily substituted analogs. The synergistic effects of multiple electron-withdrawing groups result in a compound with well-defined structural characteristics and predictable chemical behavior, making it particularly suitable for applications requiring consistent tautomeric identity.

Propiedades

IUPAC Name |

ethyl 4,5-dibromo-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKBRBUOFBTKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504958 | |

| Record name | Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74840-99-6 | |

| Record name | Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate typically involves a multi-step process:

- Starting Material: Imidazole or substituted imidazole derivatives.

- Key Steps: Selective bromination at the 4 and 5 positions of the imidazole ring, followed by introduction of the carboxylate group and esterification to form the ethyl ester.

The process often requires controlled reaction conditions to achieve selective dibromination without over-bromination or side reactions.

Bromination of Imidazole Derivatives

The critical step in preparing this compound is the bromination of the imidazole ring at positions 4 and 5.

- Reagents: Bromine (Br2) or brominating agents such as N-bromosuccinimide (NBS).

- Solvents: Commonly used solvents include methylene chloride or other inert organic solvents.

- Conditions: The reaction is typically carried out under controlled temperature and stoichiometric conditions to ensure selective dibromination.

A representative reaction involves treating the imidazole derivative with bromine in methylene chloride, which facilitates electrophilic aromatic substitution at the 4 and 5 positions due to the electron-rich nature of the imidazole ring.

Introduction of the Carboxylate Group

The carboxylate function at position 2 of the imidazole ring is introduced by:

Carboxylation: Reacting the 4,5-dibromoimidazole intermediate with carbon dioxide under superatmospheric pressure (10–300 bar) and elevated temperatures (150–300 °C) in the presence of a base such as alkali metal carbonate or bicarbonate.

This process converts the imidazole into the corresponding imidazole-2-carboxylic acid derivative.

Base Catalysis: Potassium carbonate is often used as a catalyst/base in amounts ranging from 1 to 5 mol % to facilitate the carboxylation.

Esterification to Form the Ethyl Ester

Following carboxylation, the imidazole-2-carboxylic acid is esterified to the ethyl ester:

- Method: Reaction with ethanol under acidic or catalytic conditions to form this compound.

- Alternative: Conversion of the acid to the acid chloride intermediate (using reagents like thionyl chloride) followed by reaction with ethanol to yield the ester.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Notes |

|---|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide in methylene chloride | 0 to room temp | Atmospheric | Selective dibromination at 4,5-positions |

| Carboxylation | CO2 + base (K2CO3 or bicarbonate) | 150–300 | 10–300 | Superatmospheric pressure required |

| Esterification | Ethanol, acid catalyst or acid chloride intermediate | Reflux (~78) | Atmospheric | Converts acid to ethyl ester |

Comparative Analysis of Preparation Routes

| Preparation Aspect | Bromination Route | Carboxylation Route | Esterification Route |

|---|---|---|---|

| Starting Material | Imidazole or substituted imidazole | 4,5-Dibromoimidazole intermediate | 4,5-Dibromoimidazole-2-carboxylic acid |

| Key Reagents | Bromine, N-bromosuccinimide | Carbon dioxide, potassium carbonate | Ethanol, acid catalyst or thionyl chloride |

| Reaction Conditions | Mild temperature, atmospheric pressure | High temperature (150–300 °C), high pressure (10–300 bar) | Reflux in ethanol or reaction with acid chloride |

| Yield Considerations | Requires control to avoid over-bromination | High pressure and base catalyst improve yield | Efficient under acidic or chloride intermediate conditions |

| Purity Control | Solvent choice critical (e.g., methylene chloride) | Base presence helps reduce side products | Purification by crystallization or extraction |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atoms at positions 4 and 5 undergo nucleophilic substitution under mild conditions, enabling selective functionalization.

Key Reactions and Conditions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Yield | Source |

|---|---|---|---|---|

| Bromine → Alkoxy substitution | Methanol, K₂CO₃, 60°C | Ethyl 4-methoxy-5-bromoimidazole-2-carboxylate | 78% | |

| Bromine → Amine substitution | Benzylamine, DMF, 80°C | Ethyl 4-benzylamino-5-bromoimidazole-2-carboxylate | 65% | |

| Full debromination | Zn, AcOH, reflux | Ethyl 1H-imidazole-2-carboxylate | 92% |

Mechanistic Insight:

The electron-deficient imidazole ring facilitates SNAr (nucleophilic aromatic substitution) at the brominated positions. Steric hindrance from the ethyl ester group directs substitution to the 4-position first.

Cross-Coupling Reactions

The bromine substituents enable participation in palladium-catalyzed cross-coupling reactions, forming C–C bonds for complex heterocycle synthesis.

Suzuki-Miyaura Coupling Example:

-

Reactants: Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate + Phenylboronic acid

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (3:1)

-

Temperature: 90°C, 12 hr

-

Product: Ethyl 4-phenyl-5-bromoimidazole-2-carboxylate

-

Yield: 73%

Limitations:

-

Sequential coupling is achievable but requires careful control of stoichiometry.

-

Steric bulk at the 5-position may reduce coupling efficiency .

Oxidation and Reduction Reactions

The ester group and imidazole ring undergo redox transformations under controlled conditions.

Cyclization and Ring-Opening Reactions

The compound participates in annulation reactions to form polycyclic systems.

Example Cyclization with Alkyne:

-

Reactants: this compound + Propargyl alcohol

-

Catalyst: CuI (10 mol%)

-

Base: Et₃N

-

Solvent: DMF, 100°C

-

Product: Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Mechanism:

Copper-mediated alkyne-azide cycloaddition (CuAAC) forms a triazole intermediate, followed by intramolecular ring closure .

Acid/Base-Mediated Transformations

The imidazole NH proton exhibits moderate acidity (pKa ≈ 14.5), enabling deprotonation for further functionalization.

Selective Deprotonation:

-

Base: NaH (2 equiv)

-

Electrophile: Methyl iodide

-

Product: Ethyl 1-methyl-4,5-dibromoimidazole-2-carboxylate

-

Yield: 84%

Hydrolysis of Ester Group:

-

Conditions: 6M HCl, reflux, 6 hr

-

Product: 4,5-Dibromo-1H-imidazole-2-carboxylic acid

-

Yield: 89%

Comparative Reactivity with Analogues

| Compound | Relative Reactivity in SNAr* | Preferred Coupling Position |

|---|---|---|

| Ethyl 4,5-dibromoimidazole-2-carboxylate | 1.0 (reference) | C4 > C5 |

| Methyl 4,5-dibromoimidazole-2-carboxylate | 0.92 | C4 > C5 |

| Ethyl 2,4-dibromoimidazole-5-carboxylate | 0.78 | C2 > C4 |

*Normalized rate constants under identical conditions .

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate is recognized for its potential as a bioactive compound in medicinal chemistry. Its applications include:

- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Its structural features may enhance binding affinity to bacterial targets, increasing efficacy against infections .

- Anticoccidial Properties : Research indicates its effectiveness as an anticoccidial agent in veterinary medicine, particularly for poultry. This application addresses significant health concerns in animal farming .

- Potential Anticancer Activity : Similar compounds have been shown to induce apoptosis in cancer cells by modulating apoptotic pathways through interactions with proteins involved in cell death regulation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique reactivity allows it to participate in various chemical reactions:

Mecanismo De Acción

The mechanism of action of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the ester group play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from the compound .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Position and Halogenation Patterns

The position and number of halogen atoms significantly influence the physicochemical and reactivity profiles of imidazole derivatives. Key comparisons include:

Ethyl 2-Bromo-1H-Imidazole-5-Carboxylate (CAS 74478-93-6)

- Structural Difference : Bromine at position 2 (vs. 4,5-dibromo in the target compound).

- Impact: Reduced steric hindrance and distinct electronic effects due to mono-bromination. The electron-withdrawing bromine at position 2 may direct reactivity toward electrophilic substitutions at the 4/5 positions .

Methyl 2,5-Dibromo-1H-Imidazole-4-Carboxylate (CAS 883876-21-9)

- Structural Difference : Bromines at positions 2 and 5, with a methyl ester at position 4.

- Impact: The methyl ester group (vs. Bromination at position 2 may alter regioselectivity in cross-coupling reactions .

Diethyl 1H-Imidazole-4,5-Dicarboxylate (CAS 1080-79-1)

Functional Group Variations

4,5-Dichloro-2-Methyl-1H-Imidazole (CAS 15965-33-0)

- Structural Difference : Chlorine substituents (vs. bromine) and a methyl group at position 2.

- Impact : Chlorine’s lower electronegativity compared to bromine results in weaker electron-withdrawing effects, reducing reactivity in substitution reactions. The methyl group increases hydrophobicity .

Ethyl 4-(4-Bromophenyl)-1-Methyl-2-Phenyl-1H-Imidazole-5-Carboxylate (3m)

- Structural Difference : Aromatic substituents (4-bromophenyl and phenyl) at positions 4 and 2.

- Impact: Extended conjugation from aromatic groups may shift UV-Vis absorption profiles, relevant for applications in optoelectronics.

Physical and Spectral Properties

- Ethyl 2-(4-Fluorophenyl)-1,4-Diphenyl-1H-Imidazole-5-Carboxylate (3f) : Melting point 119–120°C .

- Ethyl 4-(3,4-Dimethoxyphenyl)-1-Methyl-2-Phenyl-1H-Imidazole-5-Carboxylate (3l) : Melting point 115–116°C .

The target compound’s higher bromine content likely increases molecular weight (MW ≈ 337.9 g/mol) compared to non-brominated analogues (e.g., diethyl 1H-imidazole-4,5-dicarboxylate, MW ≈ 242.2 g/mol), affecting solubility and thermal stability .

Tabulated Comparison of Key Compounds

Actividad Biológica

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS Number: 74840-99-6) is a chemical compound characterized by its unique structure, which includes two bromine atoms at the 4 and 5 positions of the imidazole ring, a carboxylate group at the 2 position, and an ethyl ester group. The molecular formula is C₆H₆Br₂N₂O₂, with a molecular weight of approximately 297.93 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves multi-step synthetic routes. These methods often leverage the reactivity introduced by the bromine substituents to facilitate various reactions in organic synthesis. The compound's unique arrangement of functional groups enhances its reactivity compared to other dibromo imidazoles, potentially leading to diverse interaction profiles with biological targets .

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar imidazole structures can interact with proteins and nucleic acids, potentially leading to inhibitory effects on various biological pathways. This interaction is crucial for assessing therapeutic potential against bacterial infections .

- Anticoccidial Properties : Research indicates that imidazole derivatives can serve as effective anticoccidial agents in veterinary medicine, particularly for poultry. The specific mechanisms by which this compound may exert these effects require further investigation .

- Potential Anticancer Activity : Similar compounds have been studied for their ability to induce apoptosis in cancer cells. The mechanisms involve the modulation of apoptotic pathways, particularly through interactions with proteins involved in cell death regulation .

Table 1: Summary of Biological Activities

Research Insights

- Antimicrobial Efficacy : A study demonstrated that imidazole derivatives can effectively inhibit the growth of Gram-negative bacteria, including strains resistant to conventional antibiotics. This compound's structural features may enhance its binding affinity to bacterial targets, thus increasing its efficacy .

- Apoptosis Induction : Research into related compounds has shown that they can activate caspase pathways leading to programmed cell death in cancer cells. The specific role of this compound in these pathways is an area ripe for exploration .

- Veterinary Applications : The compound's potential as an anticoccidial agent highlights its relevance in veterinary medicine, addressing significant health concerns in poultry farming .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing ethyl 4,5-dibromo-1H-imidazole-2-carboxylate with high purity and yield?

- Methodology : The compound can be synthesized via bromination of ethyl 1H-imidazole-2-carboxylate using brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled conditions. Evidence from analogous imidazole brominations suggests that reactions in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C yield optimal substitution patterns . Monitoring reaction progress via TLC or HPLC is critical to avoid over-bromination. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >90% purity.

Q. How can the crystal structure and electronic properties of this compound be characterized?

- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is standard for determining crystal packing and hydrogen-bonding networks . Computational tools like DFT (B3LYP/6-31G*) can model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict reactivity . Pair experimental data (e.g., NMR, IR) with computational results to validate structural assignments.

Q. What spectroscopic techniques are most effective for analyzing bromine substituents in this compound?

- Methodology :

- NMR : - and -NMR identify proton environments and carbon frameworks. Bromine’s electronegativity deshields adjacent protons, causing downfield shifts (e.g., C-Br protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and bromine isotope patterns (e.g., / doublet) .

- XPS : Bromine 3d binding energies (~70 eV) confirm covalent bonding .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatizing this compound?

- Methodology : Use quantum mechanical calculations (e.g., Gaussian, ORCA) to model transition states and activation barriers for substitution reactions. For example, Br→Nucleophile (e.g., amine, thiol) substitutions can be simulated via DFT to predict regioselectivity and kinetics . Tools like ICReDD’s reaction path search algorithms integrate experimental data to refine computational models .

Q. What experimental design strategies minimize side reactions during functionalization of the dibromoimidazole core?

- Methodology : Apply Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst). For Suzuki coupling at the 4,5-dibromo positions, a central composite design (CCD) can optimize Pd catalyst loading, base strength, and reaction time . Statistical analysis (ANOVA) identifies significant factors, reducing trial-and-error approaches.

Q. How do steric and electronic effects influence the reactivity of bromine atoms in cross-coupling reactions?

- Methodology : Compare reaction outcomes (e.g., Buchwald-Hartwig amination vs. Ullmann coupling) under identical conditions. Steric hindrance from the ethyl carboxylate group may slow 5-bromo substitution relative to 4-bromo. Hammett plots using para-substituted arylboronic acids quantify electronic effects . X-ray crystallography of intermediates (e.g., Pd complexes) reveals steric constraints .

Q. What role does this compound play in synthesizing bioactive imidazole derivatives?

- Methodology : The bromine atoms serve as leaving groups for nucleophilic aromatic substitution (SNAr) to introduce pharmacophores. For example:

- Antimicrobial agents : Replace Br with thiols or amines, then assess activity via MIC assays .

- Kinase inhibitors : Functionalize the imidazole core via Sonogashira coupling and evaluate EGFR inhibition via in vitro kinase assays . SAR studies require systematic variation of substituents and docking simulations (e.g., AutoDock Vina) .

Data Contradictions and Resolution

- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 70–90%) may arise from solvent purity or catalyst deactivation. Reproduce reactions under inert atmospheres (N₂/Ar) and pre-dry solvents .

- Regioselectivity in Substitution : Computational modeling (e.g., NBO analysis) resolves ambiguities in bromine reactivity, guiding experimental prioritization .

Authoritative Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.